Cas no 2034318-64-2 (2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide)

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound featuring a pyridine core with a cyclohexyl substituent. This compound exhibits significant advantages due to its unique structural features, which contribute to its potential applications in drug discovery and chemical synthesis. Its pyrimidin-2-yloxy moiety enhances its binding affinity to certain receptors, making it a promising candidate for developing novel therapeutic agents.
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide structure
2034318-64-2 structure
商品名:2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
CAS番号:2034318-64-2
MF:C17H20N4O2
メガワット:312.366303443909
CID:5348455

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
    • 2-pyridin-3-yl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
    • 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
    • インチ: 1S/C17H20N4O2/c22-16(11-13-3-1-8-18-12-13)21-14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-3,8-10,12,14-15H,4-7,11H2,(H,21,22)
    • InChIKey: NXFNTJZCULEJAE-UHFFFAOYSA-N
    • ほほえんだ: O(C1N=CC=CN=1)C1CCC(CC1)NC(CC1C=NC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 366
  • トポロジー分子極性表面積: 77
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6485-0331-2mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
2mg
$59.0 2023-09-08
Life Chemicals
F6485-0331-4mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
4mg
$66.0 2023-09-08
Life Chemicals
F6485-0331-3mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
3mg
$63.0 2023-09-08
Life Chemicals
F6485-0331-25mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
25mg
$109.0 2023-09-08
Life Chemicals
F6485-0331-5μmol
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6485-0331-10mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
10mg
$79.0 2023-09-08
Life Chemicals
F6485-0331-10μmol
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6485-0331-50mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
50mg
$160.0 2023-09-08
Life Chemicals
F6485-0331-1mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
1mg
$54.0 2023-09-08
Life Chemicals
F6485-0331-15mg
2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
2034318-64-2
15mg
$89.0 2023-09-08

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide 関連文献

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamideに関する追加情報

Introduction to 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS No. 2034318-64-2)

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2034318-64-2, belongs to a class of molecules that exhibit promising properties for drug discovery and development. The presence of both pyridine and pyrimidine moieties in its structure suggests a high degree of functional complexity, which may contribute to its interaction with biological targets in novel ways.

The molecular framework of 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is characterized by a cyclohexyl ring substituted with a pyrimidine group linked through an oxygen atom, further connected to an acetamide moiety. This structural arrangement not only imparts steric hindrance but also creates potential sites for hydrogen bonding and other non-covalent interactions, which are critical for binding affinity and selectivity in drug design. The pyridin-3-yl substituent, in particular, is known to enhance solubility and bioavailability, making it a favorable feature in medicinal chemistry.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The structural motifs present in 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide align well with several key pharmacophores recognized in drug discovery. For instance, the pyridine ring can serve as a hydrogen bond acceptor or donor, while the pyrimidine moiety often interacts with nucleobases in biological systems. These features make the compound a candidate for further exploration as an inhibitor or modulator of enzymes such as kinases, phosphodiesterases, or other therapeutic targets.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The cyclohexyl ring provides a rigid scaffold that can mimic natural amino acid residues found in protein targets, while the pyrimidine-pyridine combination offers multiple interaction points within the active site. Preliminary computational studies suggest that 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide may exhibit inhibitory activity against certain enzymes implicated in neurodegenerative diseases. These findings are particularly intriguing given the increasing prevalence of such conditions worldwide and the lack of highly effective treatments.

Furthermore, the stereochemistry of the cyclohexyl ring in (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has been carefully considered to optimize binding interactions. The specific configuration ensures maximal complementarity with potential biological targets while minimizing off-target effects. This level of structural refinement is crucial for developing drugs with high efficacy and low toxicity. The synthesis of this compound also highlights advancements in organic chemistry techniques that allow for the efficient construction of complex molecular architectures.

The pharmacokinetic properties of 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide are another area of interest. The presence of both polar (hydroxyl and amide) and non-polar (cyclohexyl) functional groups suggests moderate solubility characteristics that could be advantageous for oral administration. Additionally, metabolic stability studies indicate that the compound undergoes minimal degradation under physiological conditions, which is essential for maintaining therapeutic levels over time. These attributes make it a promising candidate for further preclinical development.

Recent advances in high-throughput screening (HTS) technologies have enabled researchers to rapidly evaluate large libraries of compounds for biological activity. CAS No. 2034318-64-2, being part of such libraries or synthesized specifically for screening campaigns, could be instrumental in identifying novel drug candidates. Its unique structural features may reveal new therapeutic opportunities that were previously unexplored. As drug discovery continues to evolve towards more targeted and personalized medicine approaches, compounds like this one will play an increasingly important role.

The role of computational chemistry in optimizing lead compounds cannot be overstated. Molecular modeling studies have been instrumental in predicting binding modes and affinities for (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide, guiding medicinal chemists in modifying its structure to improve potency and selectivity. These virtual experiments often precede wet-lab synthesis efforts by providing valuable insights into how small changes can significantly impact biological activity. Such interdisciplinary approaches are at the forefront of modern drug design.

In conclusion,CAS No 2034318 64 2 represents a structurally intriguing compound with potential applications across multiple therapeutic areas including neurological disorders where current treatments remain limited or suboptimal The combination features present within this molecule highlight its versatility as a scaffold for further medicinal chemistry exploration Its stereochemistry solubility metabolic stability along with computational predictions all contribute towards making it an attractive candidate for preclinical investigation As research progresses we anticipate more insights into its biological profile which could pave way new treatment strategies addressing complex diseases

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